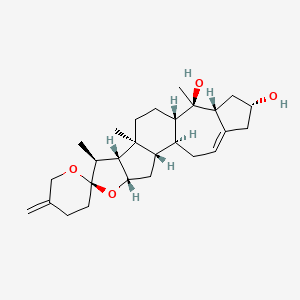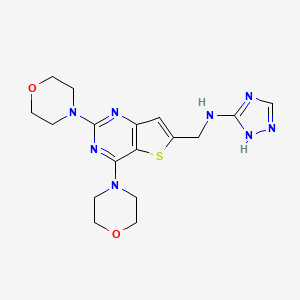
PI3K|A-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K|A-IN-7 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of PI3K|A-IN-7 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step includes the preparation of essential building blocks through reactions such as halogenation, nitration, and reduction.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield
Chemical Reactions Analysis
PI3K|A-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases
Scientific Research Applications
PI3K|A-IN-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It is extensively used to study the PI3K pathway’s role in cancer progression and to develop targeted cancer therapies
Cell Signaling Studies: Researchers use this compound to investigate the PI3K pathway’s involvement in various cellular processes, including cell growth, survival, and metabolism
Drug Development: The compound serves as a lead molecule for developing new drugs targeting the PI3K pathway, aiming to improve therapeutic efficacy and reduce side effects
Neurodegenerative Diseases: This compound is also explored for its potential in treating neurodegenerative diseases by modulating the PI3K pathway.
Mechanism of Action
PI3K|A-IN-7 exerts its effects by selectively inhibiting the PI3K pathway. It binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
PI3K|A-IN-7 is compared with other PI3K inhibitors, such as:
Alpelisib: A selective PI3K inhibitor used in breast cancer treatment.
Idelalisib: A PI3K delta-specific inhibitor used in chronic lymphocytic leukemia.
Copanlisib: A pan-class I PI3K inhibitor used in specific B cell malignancies.
This compound is unique due to its high selectivity and potency in inhibiting the PI3K pathway, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C17H22N8O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9,11H,1-8,10H2,(H2,18,19,20,23) |
InChI Key |
FUFBBCHWTVTMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NC=NN4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



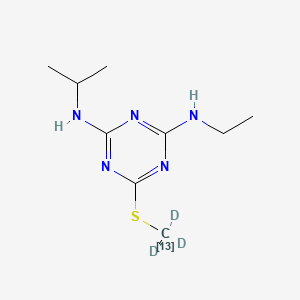
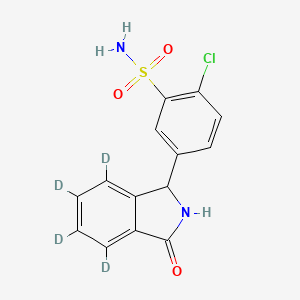
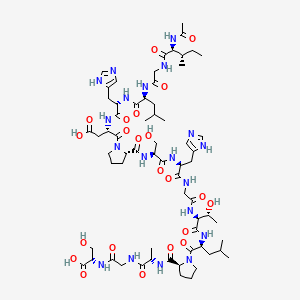
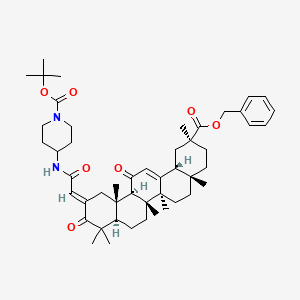
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
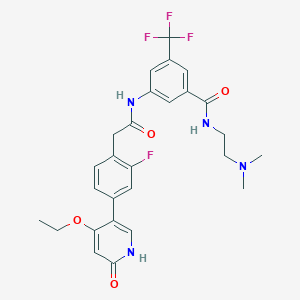
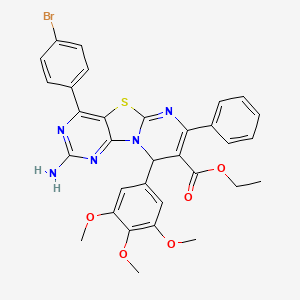
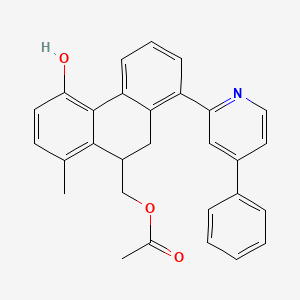

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
